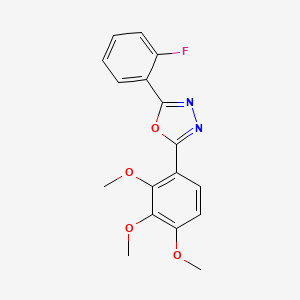
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole, also known as FTOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing three nitrogen and two oxygen atoms. The compound has a molecular formula of C16H14FNO3 and a molecular weight of 295.29 g/mol.
作用机制
The exact mechanism of action of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole is not well understood. However, it is believed that the compound exerts its biological activity by interacting with various cellular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have demonstrated that 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole can inhibit tumor growth and angiogenesis in animal models of cancer.
实验室实验的优点和局限性
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits high solubility in organic solvents, making it suitable for use in various assays. However, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole also has some limitations. It is unstable in acidic conditions and can undergo hydrolysis, which can affect its biological activity. It is also relatively expensive compared to other compounds with similar biological activity.
未来方向
There are several future directions for research on 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the synthesis of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole derivatives with improved biological activity and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole and its potential applications in various fields.
合成方法
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole can be synthesized through various methods, including the reaction of 2-fluorobenzoyl chloride with 2,3,4-trimethoxyaniline, followed by cyclization with sodium methoxide. Another method involves the reaction of 2-fluorobenzohydrazide with 2,3,4-trimethoxybenzaldehyde in the presence of phosphorus oxychloride.
科学研究应用
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In environmental science, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants.
属性
IUPAC Name |
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-9-8-11(14(22-2)15(13)23-3)17-20-19-16(24-17)10-6-4-5-7-12(10)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOQDERXQLXMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)
![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)
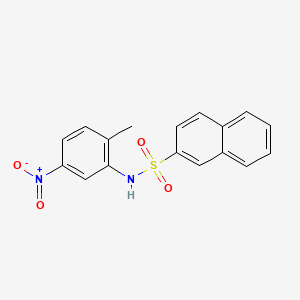

![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)
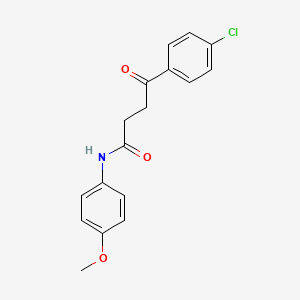
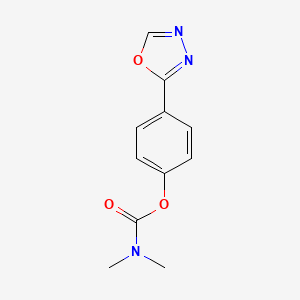
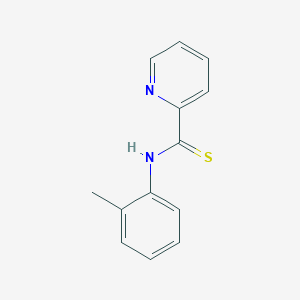
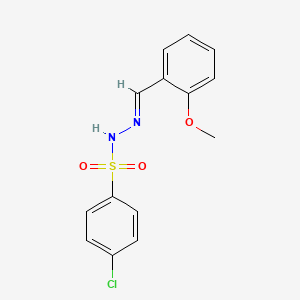
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
